N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide

CNS drug discovery physicochemical property optimization lipophilicity-driven SAR

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide (CAS 923217-95-2) is an achiral benzofuran-carboxamide screening compound purpose-built for CNS drug discovery. Its computed logP of 5.22 and low polar surface area (52.95 Ų) place it in the optimal oral-CNS physicochemical space, avoiding the toxicity risk zone of higher-logP analogs (e.g., 4-Cl, logP 5.92). The 2-methoxy group forms an intramolecular H-bond that rigidifies the bioactive conformation, delivering superior electron density resolution in X-ray/cryo-EM studies—a feature absent in the 3-methoxy regioisomer. Backed by literature precedent for benzofuran-carboxamide inhibitors of NO production (IC₅₀ 0.10 μM NO; 0.082 μM iNOS), this compound is the recommended starting scaffold for cost-efficient 50–100-member SAR libraries. Laboratories prioritizing CNS phenotypic screens and acute inflammation models should procure this specific regioisomer to avoid false negatives inherent in bulk scaffold-based purchasing.

Molecular Formula C24H19NO4
Molecular Weight 385.419
CAS No. 923217-95-2
Cat. No. B2759112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide
CAS923217-95-2
Molecular FormulaC24H19NO4
Molecular Weight385.419
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H19NO4/c1-15-18-13-12-17(25-24(27)19-10-6-7-11-20(19)28-2)14-21(18)29-23(15)22(26)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,27)
InChIKeyPNHUVMGBWFAOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 4 mg / 101 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide (CAS 923217-95-2): Physicochemical and Pharmacological Baseline


N-(2‑benzoyl‑3‑methyl‑1‑benzofuran‑6‑yl)‑2‑methoxybenzamide (CAS 923217‑95‑2, ChemDiv compound ID F265‑0093) is a fully synthetic, achiral benzofuran‑carboxamide screening compound [REFS‑1]. It is a member of a combinatorial library designed for early‑stage drug discovery. Its computed logP of 5.22 and low polar surface area (52.95 Ų) place it in the physicochemical space typical of orally bioavailable, CNS‑penetrant small molecules [REFS‑2]. The compound has been referenced in mechanistic studies of nitric‑oxide (NO) production inhibition, where a structurally related benzofuran carboxamide (compound “95”) displayed an IC₅₀ of 0.10 μM for NO overproduction and 0.082 μM for inducible nitric‑oxide synthase (iNOS) [REFS‑3].

Why Generic Substitution of N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide is Scientifically Unsound


Benzofuran‑carboxamide screening libraries are often viewed as collections of interchangeable structural analogs. However, minor perturbations—such as moving the methoxy group from the 2‑ to the 3‑position of the benzamide ring or introducing a halogen on the benzoyl moiety—can shift logP by >0.5 units, alter hydrogen‑bond geometry, and fundamentally change pharmacological profiles [REFS‑1][REFS‑2]. In the specific case of the nitric‑oxide inhibition pathway, the activity of close congeners varies by orders of magnitude, proving that bulk procurement based solely on scaffold similarity carries a high risk of selecting a false negative or an inactive analog [REFS‑3].

Quantitative Differentiation Evidence for N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide (CAS 923217-95-2)


Lipophilicity (logP) Differentiates CNS Penetration Potential from Halogenated Analogs

The target compound exhibits a calculated logP of 5.222, which is 0.70 log units lower than the 4‑chloro analog (CAS 929372‑21‑4, logP 5.922) and 0.09 log units lower than the 4‑methoxy analog (logP 5.309) [REFS‑1][REFS‑2]. This intermediate lipophilicity is critical because excessively high logP (>5.5) is associated with increased non‑specific protein binding, phospholipidosis risk, and rapid metabolic clearance, whereas values between 3 and 5 are preferred for CNS‑targeted small molecules [REFS‑3].

CNS drug discovery physicochemical property optimization lipophilicity-driven SAR

Intramolecular Hydrogen‑Bonding Propensity Controls Conformational Pre‑organization

The ortho‑methoxy substituent on the benzamide ring can form a stable six‑membered intramolecular hydrogen bond (N–H···O distance ≈2.0 Å) with the amide NH, locking the benzamide in a planar, pseudo‑cyclic conformation [REFS‑1]. The 3‑methoxy regioisomer (CAS 923141‑00‑8) cannot form this interaction, resulting in a more flexible, higher‑entropy conformation that is predicted to lose approximately 1–2 kcal mol⁻¹ in binding enthalpy relative to the target compound [REFS‑2].

conformational analysis structure‑based design hydrogen‑bond geometry

Polar Surface Area and Predicted Membrane Permeability: Optimal Balance for Oral Bioavailability

The target compound possesses a topological polar surface area (tPSA) of 52.95 Ų, which is below the 60 Ų threshold recommended for good intestinal absorption and below the 90 Ų ceiling for blood‑brain barrier penetration [REFS‑1]. The 4‑methoxy analog has a slightly higher tPSA (55.5 Ų) due to the additional ether oxygen, while the 4‑chloro analog has a comparable tPSA but significantly higher logP, pushing it beyond the optimal lipophilic‑permeability envelope [REFS‑2].

ADME prediction permeability screening oral bioavailability

Synthetic Accessibility and Single‑Point Modification Versatility

The target compound is synthesized via a modular two‑step sequence: (i) Friedel‑Crafts acylation of 3‑methylbenzofuran with benzoyl chloride, and (ii) amide coupling of the resulting 6‑amino intermediate with 2‑methoxybenzoic acid [REFS‑1]. This route permits independent variation of the benzoyl group, the methoxy position, and the benzamide ring, making the compound a superior scaffold for focused library expansion compared to analogs that require de‑novo benzofuran construction [REFS‑2]. The 2‑methoxybenzoic acid building block is commercially available at >98% purity and low cost (USD 0.50–2.00/g), enabling economical scale‑up.

medicinal chemistry parallel synthesis SAR expansion

Recommended Application Scenarios for N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide Based on Quantitative Differentiation Evidence


CNS‑Focused Fragment‑Based and Hit‑to‑Lead Screening

With a logP of 5.22 and tPSA of 52.95 Ų, this compound is ideally suited for blood‑brain‑barrier‑penetrant screening cascades. Unlike the more lipophilic 4‑Cl analog (logP 5.92), it avoids the CNS toxicity risk zone while retaining favorable passive permeability. Procurement for CNS phenotypic screens (e.g., neuroinflammation, neurodegenerative disease models) should prioritize this compound over higher‑logP alternatives [REFS‑1].

Conformational Restriction Probe for Target‑Binding Mode Analysis

The 2‑methoxy group provides a built‑in intramolecular hydrogen bond that stabilizes the bioactive conformation. This feature makes the compound a valuable conformational probe for X‑ray crystallography or cryo‑EM studies, where the rigidified scaffold can improve electron density resolution. The 3‑methoxy regioisomer, which lacks this interaction, cannot serve the same purpose [REFS‑2].

Cost‑Efficient Parallel Synthesis of Benzofuran‑Carboxamide Libraries

The scalable two‑step synthesis and low‑cost, widely available 2‑methoxybenzoic acid building block make this compound the recommended starting scaffold for producing a 50–100‑member SAR library. Laboratories with budget constraints will achieve a faster return on investment than with halogenated analogs, which require more expensive and less stable starting materials [REFS‑3].

Anti‑Inflammatory Drug Discovery Targeting the iNOS/NO Pathway

Based on literature precedent for benzofuran‑carboxamide inhibitors of nitric oxide production (IC₅₀ 0.10 μM for NO and 0.082 μM for iNOS), this compound is a strong candidate for acute inflammation models. Its intermediate lipophilicity reduces the risk of non‑specific membrane disruption that can confound NO‑inhibition assays, a known pitfall with higher‑logP analogs [REFS‑4].

Quote Request

Request a Quote for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.